Ethyl 2-cyano-4,4-dimethylpent-2-enoate

Description

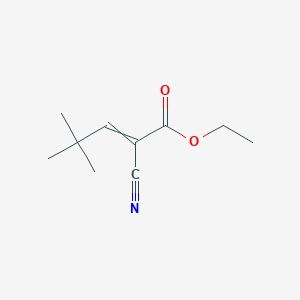

Ethyl 2-cyano-4,4-dimethylpent-2-enoate is an α,β-unsaturated ester bearing a cyano group at the β-position and two methyl substituents at the 4,4-positions. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in cycloaddition reactions and radical-mediated transformations . The electron-withdrawing cyano group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks, while the 4,4-dimethyl groups introduce steric bulk that can influence regioselectivity in reactions like Diels-Alder or Michael additions. Its synthesis typically involves condensation of cyanoacetates with ketones or aldehydes under acidic or basic conditions, though specific protocols may vary depending on the target substitution pattern .

Properties

CAS No. |

52685-34-4 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

ethyl 2-cyano-4,4-dimethylpent-2-enoate |

InChI |

InChI=1S/C10H15NO2/c1-5-13-9(12)8(7-11)6-10(2,3)4/h6H,5H2,1-4H3 |

InChI Key |

ATVJZKJIRNXTEK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC(C)(C)C)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl 2-cyano-4,4-dimethylpent-2-enoate, a comparison with structurally related compounds is provided below:

Table 1: Comparative Analysis of this compound and Analogues

Key Insights from Comparative Analysis

Steric and Electronic Effects: The 4,4-dimethyl groups in the target compound impose significant steric hindrance, which can suppress undesired side reactions (e.g., over-addition in Michael reactions) compared to less hindered analogues like ethyl 2-cyano-3-ethyl-2-pentenoate . Replacement of the ethyl ester with a tert-butyl group (as in tert-butyl (2E)-2-cyano-4,4-dimethylpent-2-enoate) increases steric bulk, reducing solubility in polar solvents but improving stability under acidic conditions .

Polarity and Reactivity: Ethyl 2-cyano-4,4-diethoxybutyrate exhibits higher polarity due to ethoxy substituents, making it more soluble in polar aprotic solvents like DMF or DMSO. This property is advantageous in peptide coupling reactions . The trifluoromethyl group in 3-(1H-indole-3-yl)-2-cyano-4,4,4-trifluorobutanoic acid introduces strong electron-withdrawing effects, enhancing electrophilicity and resistance to metabolic degradation .

Synthetic Utility: The target compound’s α,β-unsaturated nitrile structure is pivotal in Diels-Alder reactions, forming six-membered rings with high regiocontrol. In contrast, ethyl 2-cyano-4,4-diethoxybutyrate is more suited for nucleophilic substitutions due to its labile ethoxy groups . Radical cyclization pathways, as seen in the synthesis of luotonin A (), highlight the versatility of cyano-substituted enoates in generating heterocyclic scaffolds .

Similar precautions apply to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.